molecular formula C12H21NO3 B1403569 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392803-56-3

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Cat. No. B1403569
M. Wt: 227.3 g/mol
InChI Key: OQCHKVPEOKIZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound . It is often used in scientific research due to its unique structure and properties.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes .


Molecular Structure Analysis

The molecular structure of “2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is characterized by a bicyclic structure with a nitrogen atom . This structure is similar to that of oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

  • 2-Azabicyclo[3.2.1]octanes

    • Application Summary : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
    • Methods of Application : The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . The synthetic approaches to access this bicyclic architecture are summarized in the referenced article .
    • Results or Outcomes : The presence of 2-Azabicyclo[3.2.1]octanes in the total synthesis of several target molecules has been highlighted .
  • Oxygenated 2-azabicyclo[2.2.1]heptanes

    • Application Summary : Oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
    • Methods of Application : The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
    • Results or Outcomes : The successful synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been reported .
  • 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

    • Application Summary : This compound is a derivative of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol and is used in various chemical reactions .
    • Methods of Application : The specific methods of application can vary depending on the reaction. For more detailed information, I recommend consulting the referenced material .
    • Results or Outcomes : The outcomes can vary depending on the specific reaction. For more detailed information, I recommend consulting the referenced material .
  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes

    • Application Summary : 3‐Azabicyclo[3.1.1]heptanes are synthesized at room temperature .
    • Methods of Application : The synthesis involves the use of AlCl3 and FeCl3 as catalysts .
    • Results or Outcomes : The reaction showed a notable catalytic activity with 40–50% conversion .
  • Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

    • Application Summary : Bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
    • Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .
    • Results or Outcomes : The delineation of their anticancer activities with few selective compounds has been discussed .
  • Enantioselective Construction of 8-Azabicyclo [3.2.1]Octane

    • Application Summary : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Methods of Application : The specific methods of application can vary depending on the reaction .
    • Results or Outcomes : The outcomes can vary depending on the specific reaction .

properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHKVPEOKIZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122959
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

CAS RN

1392803-56-3
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 2
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 3
Reactant of Route 3
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 4
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 5
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Reactant of Route 6
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.